2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,4-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a 2,4-dichlorobenzamide moiety at position 2. The compound’s structure combines electronegative substituents (Cl and F), which enhance its binding affinity to biological targets through hydrophobic and halogen-bonding interactions .
Properties
IUPAC Name |
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3OS/c16-9-3-6-11(12(17)7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZHUJBZYRUCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
Coupling Reaction: The resulting thiadiazole derivative is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamide derivatives, while oxidation or reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown significant promise in medicinal chemistry, particularly for its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit potent anticancer activity. For instance, a series of fluorinated triazolothiadiazoles derived from similar structures demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values ranging from 15 to 39 µM . The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that certain thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising zones of inhibition . This suggests potential applications in developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, some derivatives have been reported to possess anti-inflammatory effects. Studies have shown that specific compounds within this class can significantly reduce inflammation in animal models, indicating their potential use in treating inflammatory diseases .
Agricultural Chemistry
Another significant application of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide lies in crop protection . Thiadiazole compounds are known for their ability to act as fungicides and herbicides.
Crop Protection Agents
Research has highlighted the effectiveness of thiadiazole derivatives as crop protection agents against various plant pathogens. The synthesis of these compounds has been linked to enhanced resistance against fungal infections in crops, which is crucial for agricultural productivity . The development of such compounds can lead to more effective and environmentally friendly agricultural practices.
Material Science Applications
The unique properties of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide also extend into material science. Its incorporation into polymers can enhance the mechanical and thermal properties of materials.
Polymer Composites
By integrating thiadiazole derivatives into polymer matrices, researchers have observed improvements in thermal stability and mechanical strength. This opens avenues for developing advanced materials with specific functionalities suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Halogen Substitutions
- Bromo-Substituted Analogs :
The bromo-substituted derivative, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrated superior potency in preclinical studies, achieving 100% protection against mortality at 60 mg/kg in a 24-hour assay. Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions with target enzymes, contributing to increased activity compared to chloro or fluoro analogs .
Chloro-Substituted Analogs :
Compounds such as 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) and 3-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) exhibit moderate activity. Their IR spectra show characteristic C=O (1663–1682 cm⁻¹) and N-H (3150–3319 cm⁻¹) stretches, while ¹H NMR reveals distinct aromatic proton shifts influenced by chlorine’s electron-withdrawing effects .- Fluoro-Substituted Analogs: 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) and the target compound share fluorine’s electronegativity, which improves metabolic stability and membrane permeability.
Substituent Position and Electronic Effects
- Nitro and Sulfamoyl Derivatives: The introduction of nitro (e.g., N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide, 364360-11-2) or sulfamoyl groups (e.g., 4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) modifies electronic properties. Nitro groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes, while sulfamoyl groups improve solubility via hydrogen bonding .
Methoxy and Methyl Derivatives :
Methoxy-substituted analogs (e.g., 2-methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide, 4g) exhibit altered π-π stacking interactions due to the electron-donating methoxy group. Methyl substituents (e.g., 3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
Spectral and Physicochemical Comparisons
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving dehydrosulfurization of hydrazinecarbothioamides or cyclization of thiosemicarbazides .
- Tautomerism and Stability : Derivatives with sulfonyl or nitro groups (e.g., ) exhibit tautomeric equilibria, impacting their reactivity and biological activity .
Biological Activity
2,4-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | MCF-7 | 20.5 |
| HeLa | 18.7 | |
| A549 | 22.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated notable potency against MCF-7 and HeLa cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
The results indicate that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The mechanism through which thiadiazole derivatives exert their biological effects is multifaceted. They are believed to interact with cellular membranes and biological macromolecules such as DNA and proteins. For instance, studies have shown that these compounds can disrupt lipid bilayer integrity and induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antitumor Efficacy in Vivo
A study involving the administration of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide in a mouse model demonstrated significant tumor reduction compared to control groups. The treated group showed a reduction in tumor size by approximately 45% after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of resistant bacterial strains. The results showed that it effectively inhibited growth in strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What in silico tools are recommended for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 to optimize logP, solubility, and metabolic stability .
- QSAR modeling : Correlating substituent electronegativity with bioactivity using MOE or Schrödinger .
- Molecular dynamics simulations : To assess target binding durability (e.g., RMSD analysis over 100 ns trajectories) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
